Cas no 153504-80-4 (5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione)
5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione
- 5-Bromo-7-fluoro-1,4-dihydro-2,3-quinoxalinedione
- V3493
- A921543
-
- Inchi: 1S/C8H4BrFN2O2/c9-4-1-3(10)2-5-6(4)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14)
- InChI Key: DWZQVTQJIMJXCZ-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC2=C1NC(C(N2)=O)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 287
- XLogP3: 1.2
- Topological Polar Surface Area: 58.2
5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM221159-10g |
5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione |
153504-80-4 | 95% | 10g |
$373 | 2021-08-04 | |
| Chemenu | CM221159-25g |
5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione |
153504-80-4 | 95% | 25g |
$746 | 2021-08-04 | |
| TRC | B692238-100mg |
5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione |
153504-80-4 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B692238-250mg |
5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione |
153504-80-4 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B692238-500mg |
5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione |
153504-80-4 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B692238-1g |
5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione |
153504-80-4 | 1g |
$ 98.00 | 2023-04-18 | ||
| Chemenu | CM221159-5g |
5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione |
153504-80-4 | 95% | 5g |
$*** | 2023-03-30 | |
| A2B Chem LLC | AF00687-1g |
5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione |
153504-80-4 | 97% | 1g |
$97.00 | 2024-04-20 | |
| A2B Chem LLC | AF00687-5g |
5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione |
153504-80-4 | 97% | 5g |
$271.00 | 2024-04-20 | |
| A2B Chem LLC | AF00687-10g |
5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione |
153504-80-4 | 97% | 10g |
$467.00 | 2024-04-20 |
5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione Suppliers
5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione
Introduction to 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione (CAS No. 153504-80-4)
5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione (CAS No. 153504-80-4) is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and versatile reactivity. This heterocyclic compound belongs to the quinoxaline family, which has garnered considerable attention due to its broad spectrum of biological activities. The presence of both bromo and fluoro substituents in its molecular structure enhances its utility as a key intermediate in the synthesis of various pharmacologically active agents.
The molecular formula of 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione is C₈H₃BrFNO₂, reflecting its composition of carbon, hydrogen, bromine, fluorine, nitrogen, and oxygen atoms. The dione moiety at the 2,3-position contributes to its reactivity, making it a valuable precursor in organic synthesis. This compound's ability to undergo various chemical transformations has positioned it as a cornerstone in the development of novel therapeutic entities.
In recent years, 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione has been extensively studied for its potential applications in medicinal chemistry. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and selectivity towards target enzymes and receptors. For instance, studies have demonstrated its role as a precursor in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases.
One of the most compelling aspects of 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione is its versatility in drug design. The bromo and fluoro substituents can be readily modified through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing chemists to introduce diverse functional groups and tailor the pharmacological properties of the resulting compounds. This adaptability has made it a preferred choice for medicinal chemists seeking to develop next-generation therapeutics.
The synthesis of 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione typically involves multi-step organic reactions starting from commercially available precursors. The process often begins with the formation of the quinoxaline core through condensation reactions between aldehydes or ketones with hydrazines or hydroxylamines. Subsequent functionalization at the 5-position with bromine and at the 7-position with fluorine introduces the key substituents that enhance biological activity.
Recent advancements in synthetic methodologies have further streamlined the production of 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione, making it more accessible for industrial applications. For example, transition-metal-catalyzed reactions have enabled more efficient and scalable synthesis routes compared to traditional methods. These improvements have not only reduced costs but also enhanced yields, facilitating broader use in pharmaceutical research and development.
Beyond its role as a synthetic intermediate, 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione has shown promise in preclinical studies as a scaffold for developing antiviral and antibacterial agents. Its structural motif is capable of interacting with viral proteases and enzymes involved in bacterial metabolism, offering potential therapeutic benefits. Additionally, its ability to cross the blood-brain barrier suggests applications in treating neurological disorders.
The incorporation of computational chemistry techniques has also played a pivotal role in optimizing derivatives of 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione for improved pharmacokinetic profiles. Molecular modeling studies have helped identify key structural features that enhance solubility, bioavailability, and metabolic stability. These insights have guided the design of more effective drug candidates based on this scaffold.
In conclusion,5-Bromo-7-fluoro-1-hydroxyquinolinone derivatives play an indispensable role in modern drug discovery efforts due to their structural versatility and biological activity profile. As research continues to uncover new therapeutic applications, this compound will undoubtedly remain at forefront of pharmaceutical innovation.
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